4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran
Brand Name: Vulcanchem
CAS No.: 369402-94-8
VCID: VC2326297
InChI: InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
SMILES: CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Molecular Formula: C11H19NO6S
Molecular Weight: 293.34 g/mol

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

CAS No.: 369402-94-8

Cat. No.: VC2326297

Molecular Formula: C11H19NO6S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran - 369402-94-8

Specification

CAS No. 369402-94-8
Molecular Formula C11H19NO6S
Molecular Weight 293.34 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid
Standard InChI InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Standard InChI Key NECDODYCDAMCKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O

Introduction

Physicochemical Properties

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran possesses distinct physicochemical properties that make it valuable for various synthetic applications. Table 1 summarizes these properties.

Table 1: Physicochemical Properties of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

PropertyValueSource
Molecular FormulaC11H19NO6S
Molecular Weight293.34 g/mol
Physical StateWhite to off-white solid
CAS Number369402-94-8
InChIInChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
SMILESCC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Maximum Moisture Content0.5%

The compound's structure includes a six-membered heterocyclic ring (tetrahydrothiopyran) with a sulfone group (S(=O)₂), a BOC-protected amino group, and a carboxylic acid function all contributing to its distinctive chemical behavior . The presence of these functional groups makes it a versatile building block in organic synthesis.

Synthetic Methods and Preparation

The synthesis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran typically follows a multi-step process involving key transformations of the tetrahydrothiopyran scaffold. The general synthetic pathway can be outlined as follows:

General Synthetic Route

The synthesis typically involves these key steps:

  • Formation of the tetrahydrothiopyran ring through cyclization reactions

  • Introduction of the carboxylic acid group via carboxylation

  • Oxidation of the sulfur atom to form the sulfone (1,1-dioxo) group

  • Protection of the amino group using tert-butoxycarbonyl (BOC) group

The BOC protection is particularly important as it prevents unwanted side reactions of the amino group during subsequent transformations and can be selectively removed under acidic conditions when needed in multi-step syntheses.

Industrial Production Methods

For large-scale production, optimized reaction conditions are employed to ensure high yield and purity. The process typically utilizes:

  • Batch or continuous flow reactors to control reaction parameters (temperature, pressure, and reaction time)

  • Purification techniques including crystallization, distillation, and chromatography to obtain the desired product with high purity

A typical production method maintains strict moisture control (below 0.5%), which is critical for preserving the compound's integrity during storage and handling .

Chemical Reactivity

The presence of multiple functional groups in 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran contributes to its diverse reactivity patterns.

Key Reaction Types

The compound can undergo various chemical transformations:

  • Deprotection Reactions: The BOC protecting group can be selectively removed under acidic conditions to expose the free amino group

  • Esterification: The carboxylic acid group can participate in esterification reactions

  • Amide Formation: The carboxylic acid can form amide bonds when reacted with amines

  • Oxidation/Reduction: Further transformations of the functional groups are possible through oxidation or reduction reactions

These reactivity patterns make the compound valuable in the synthesis of more complex molecules, particularly in pharmaceutical research where selective functional group manipulation is essential.

Applications in Research and Industry

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran finds applications across several domains:

Pharmaceutical Research

The compound serves as a valuable building block in medicinal chemistry:

  • Drug Development: Used as a precursor in the synthesis of potential active pharmaceutical ingredients

  • Structure-Activity Relationship Studies: Employed in the creation of compound libraries for biological screening

Organic Synthesis

Its utility in organic synthesis is multifaceted:

  • Building Block: Functions as an intermediate in the construction of complex molecules

  • Protecting Group Strategy: The BOC-protected amino group allows for selective chemistry at other functional sites

Enzyme Studies

Recent research has explored the use of structurally related compounds in enzyme inhibition studies. For example, the related compound (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran was investigated as a weak inhibitor of glutamate racemase from Fusobacterium nucleatum, showing approximately 30% inhibition at a concentration of 40 mM . This suggests potential applications for 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran in similar biochemical research contexts.

Related Compounds and Structural Analogs

Several structurally related compounds share features with 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran:

Key Structural Analogs

Table 2: Structural Analogs of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Compound NameCAS NumberKey Difference
4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid108329-81-3Lacks the 1,1-dioxo (sulfone) group
4-Amino-1,1-dioxo-tetrahydro-2H-thiopyran-4-carboxylic acid39124-27-1Non-BOC-protected version
1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid189321-65-1Contains nitrogen instead of sulfone in the ring

Understanding these structural relationships is important for researchers working with these compounds, as subtle structural differences can significantly impact reactivity patterns and biological activities .

Comparative Reactivity

The different functional groups present in these analogs result in distinct reactivity profiles:

  • The presence or absence of the 1,1-dioxo group affects the electronic properties of the ring system

  • The BOC-protected compounds offer selective reactivity compared to their unprotected counterparts

  • The heteroatom in the ring (sulfur versus nitrogen) influences both the ring conformation and reactivity

These structural nuances make each compound suitable for specific synthetic applications, allowing chemists to select the most appropriate building block based on their synthetic targets.

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